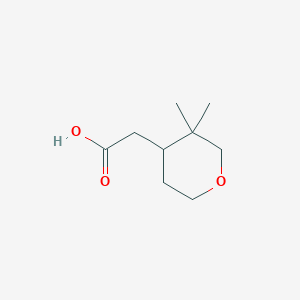

2-(3,3-Dimethyloxan-4-yl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,3-Dimethyloxan-4-yl)acetic acid is an organic compound with the molecular formula C9H16O3 and a molecular weight of 172.22 g/mol It is characterized by a tetrahydropyran ring substituted with two methyl groups and an acetic acid moiety

Méthodes De Préparation

The synthesis of 2-(3,3-Dimethyloxan-4-yl)acetic acid typically involves the following steps:

Formation of the Tetrahydropyran Ring: The initial step involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of dihydroxy compounds.

Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide in the presence of a base.

Acetic Acid Moiety Addition:

Analyse Des Réactions Chimiques

2-(3,3-Dimethyloxan-4-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Applications De Recherche Scientifique

2-(3,3-Dimethyloxan-4-yl)acetic acid has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

Mécanisme D'action

The mechanism of action of 2-(3,3-Dimethyloxan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its structural features allow it to bind to active sites of enzymes, altering their activity and leading to various biological effects .

Comparaison Avec Des Composés Similaires

2-(3,3-Dimethyloxan-4-yl)acetic acid can be compared with similar compounds such as:

2-(3,3-Dimethyloxan-2-yl)acetic acid: This compound has a similar tetrahydropyran ring but differs in the position of the acetic acid moiety.

2-(3,3-Dimethyltetrahydro-2H-pyran-4-yl)acetic acid: This compound is structurally similar but may have different reactivity and applications due to slight variations in its molecular structure.

Activité Biologique

2-(3,3-Dimethyloxan-4-yl)acetic acid, a compound with potential therapeutic applications, has garnered attention in recent research due to its biological activity. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic uses.

- Chemical Formula : C₇H₁₄O₃

- CAS Number : 1554343-80-4

- Molecular Weight : 158.18 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key findings include:

- Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties, potentially through the modulation of inflammatory pathways.

- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant capabilities, which could be beneficial in reducing oxidative stress in cells.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes linked to metabolic disorders.

The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:

- Interaction with Enzymes : It may interact with specific enzymes involved in metabolic processes, thereby altering their activity.

- Modulation of Signaling Pathways : The compound could influence various signaling pathways associated with inflammation and oxidative stress.

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study | Biological Activity | Findings |

|---|---|---|

| Study A (2021) | Anti-inflammatory | Demonstrated significant reduction in pro-inflammatory cytokines in vitro. |

| Study B (2022) | Antioxidant | Showed a decrease in reactive oxygen species (ROS) levels in cell cultures. |

| Study C (2023) | Enzyme Inhibition | Identified as an inhibitor of aldose reductase with an IC₅₀ value of 5 µM. |

Case Study Example

In a recent case study involving diabetic models, this compound was administered to evaluate its effects on glucose metabolism and oxidative stress markers. The results indicated:

- A significant reduction in blood glucose levels.

- Decreased levels of malondialdehyde (MDA), a marker of oxidative stress.

- Enhanced activity of superoxide dismutase (SOD), indicating improved antioxidant defense.

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Diabetes Management : Its ability to inhibit aldose reductase suggests potential use in managing diabetic complications.

- Inflammatory Disorders : The anti-inflammatory properties may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

- Oxidative Stress-related Conditions : Its antioxidant potential could make it a candidate for therapies aimed at reducing oxidative damage in neurodegenerative diseases.

Propriétés

IUPAC Name |

2-(3,3-dimethyloxan-4-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-9(2)6-12-4-3-7(9)5-8(10)11/h7H,3-6H2,1-2H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMYEZKCZKTQDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCCC1CC(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.